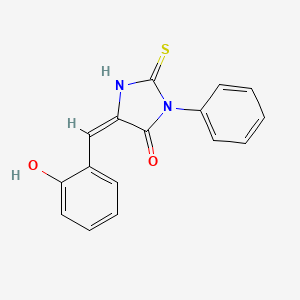
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
説明
The compound “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a complex organic molecule. However, there is limited information available about this specific compound. It is important to note that the compound may have similarities with other compounds that contain a hydroxybenzylidene moiety1.
Synthesis Analysis
There is no specific information available on the synthesis of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one”. However, compounds with similar structures are often synthesized through condensation reactions23.Molecular Structure Analysis
The molecular structure of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is not directly available. However, similar compounds have been studied using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one”. However, similar compounds have been studied for their reactivity5.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their properties78.科学的研究の応用
Synthesis and Structure
Synthesis Techniques : Various studies have focused on the synthesis of derivatives of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, employing different methods like refluxation and condensation reactions. These techniques are crucial for the preparation of the compound and its derivatives for further research and application (Patel et al., 2009), (Naganagowda & Petsom, 2012).
Structural Analysis : The crystal and molecular structure of derivatives of this compound have been analyzed, providing insights into their chemical behavior and potential applications. These studies often involve examining intra and intermolecular interactions and hydrogen bonding patterns (Hu & Chen, 2015), (Wang, Chu, & Su, 2005).
Chemical Properties and Reactions
Physicochemical Properties : The physicochemical properties, including electronic and IR spectra, of the compound and its derivatives have been a subject of research. Understanding these properties is essential for predicting the compound's reactivity and stability in different environments (Kvitko, Khozeeva, & El'tsov, 1979).
Reactivity and Applications in Synthesis : Research has been conducted on the reactivity of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one with various compounds, leading to the synthesis of novel derivatives. These derivatives have potential applications in various fields, including materials science and pharmacology (Abou-Zied & El-Mansory, 2014).
Biological Activities
Antimicrobial Activities : Some derivatives of this compound have been evaluated for their antimicrobial properties against different bacterial and fungal strains. This aspect of research is crucial for the development of new antimicrobial agents (Baldaniya, 2010).
Photophysical Behavior : Studies on the photophysical behavior of green fluorescent protein-like chromophore analogues of this compound have been conducted. These analogues exhibit enhanced fluorescence properties, indicating potential applications in biological imaging and sensing (Gutiérrez et al., 2015).
Potential in Drug Discovery
Drug Discovery Applications : The compound and its derivatives are considered as privileged scaffolds in drug discovery. Their synthesis has been explored for creating highly substituted nitrogen heterocycles, which are crucial in the development of new therapeutic agents (de Lima et al., 2022).
Antitumor Activity : Some derivatives have been synthesized as structural analogs of antitumor compounds. Their cytotoxicity against human lung carcinoma cells indicates their potential in cancer therapy (Barskaia et al., 2015).
Safety And Hazards
The safety and hazards associated with “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their safety and hazards78.
将来の方向性
The future directions for research on “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their potential applications5910.
特性
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFPZYLRIRUBX-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



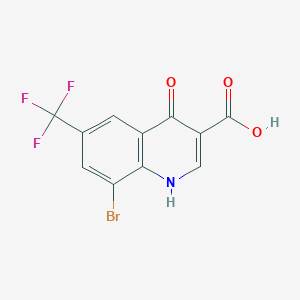
![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
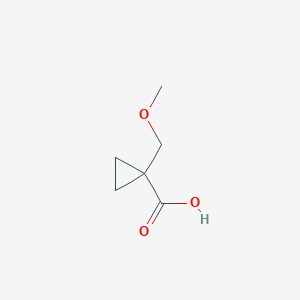
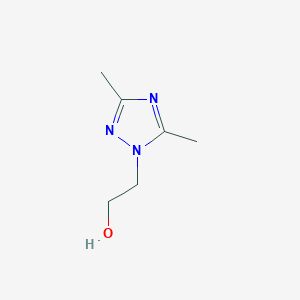
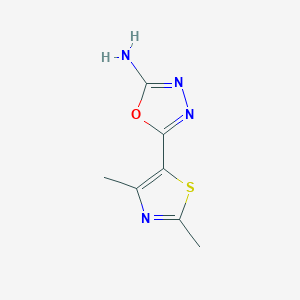
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
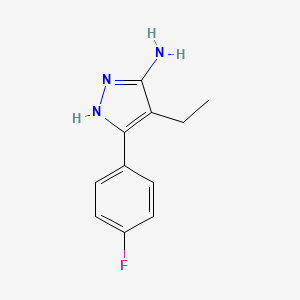
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
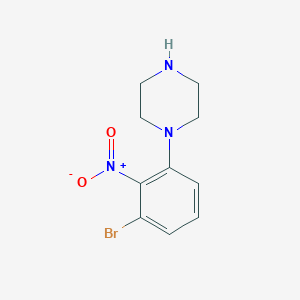
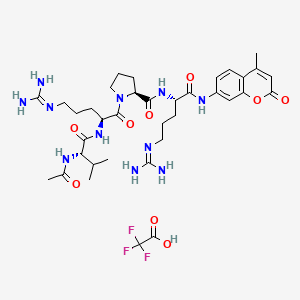
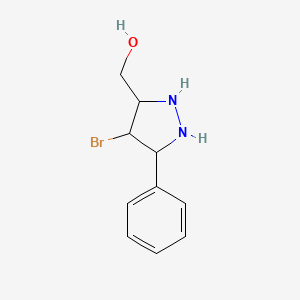
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)